3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1214340-24-5
VCID: VC6606077
InChI: InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl
Molecular Formula: C7H3Cl2F3O2S
Molecular Weight: 279.05

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS No.: 1214340-24-5

Cat. No.: VC6606077

Molecular Formula: C7H3Cl2F3O2S

Molecular Weight: 279.05

* For research use only. Not for human or veterinary use.

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride - 1214340-24-5

Specification

CAS No. 1214340-24-5
Molecular Formula C7H3Cl2F3O2S
Molecular Weight 279.05
IUPAC Name 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
Standard InChI Key DDNCGZHXOHKKNQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride belongs to the class of benzenesulfonyl chlorides, distinguished by substituents at the 2- and 3-positions of the aromatic ring. The IUPAC name reflects its substitution pattern: a chlorine atom at position 3, a trifluoromethyl group at position 2, and a sulfonyl chloride functional group at position 1.

Molecular Properties

PropertyValue
CAS Number1214340-24-5
Molecular FormulaC₇H₃Cl₂F₃O₂S
Molecular Weight279.05 g/mol
Boiling Point75°C at 0.7 mmHg
DensityNot available

The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the sulfonyl chloride, making it reactive toward nucleophiles such as amines and alcohols. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond angles consistent with sp² hybridization at the sulfur atom .

Physicochemical Properties

Key physicochemical data, derived from safety data sheets and analogous compounds, include:

Stability and Reactivity

  • Moisture Sensitivity: Hydrolyzes in the presence of water to form sulfonic acids .

  • Incompatibilities: Reacts violently with strong oxidizing agents (e.g., peroxides), releasing toxic gases (Cl₂, SOₓ) .

  • Thermal Stability: Decomposes above 200°C, producing hydrogen chloride and sulfur oxides .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1180 cm⁻¹ (symmetric S=O stretch).

  • NMR: ¹⁹F NMR would show a singlet for the -CF₃ group near δ -60 ppm, while ¹H NMR would exhibit aromatic protons as a doublet of doublets due to coupling with fluorine and chlorine.

Applications in Organic Synthesis

The compound’s dual functionality—a sulfonyl chloride and halogenated aromatic ring—enables diverse applications:

Pharmaceutical Intermediates

  • Sulfonamide Formation: Reacts with primary or secondary amines to yield sulfonamides, a common pharmacophore in antibiotics (e.g., sulfadiazine) .

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings when the sulfonyl chloride is converted to a boronic ester.

Agrochemical Development

  • Herbicide Synthesis: Serves as a precursor to sulfonylurea herbicides, where the sulfonyl group bridges aromatic and heterocyclic moieties.

Material Science

  • Polymer Modification: Incorporation into polymers enhances thermal stability and chemical resistance due to the strong C-F bonds .

Hazard CategoryDescription
Skin CorrosionCauses severe burns (Category 1A)
Eye DamagePermanent corneal injury
Respiratory IrritationMay induce bronchospasm

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory. Use in a fume hood to avoid inhalation .

  • Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C.

Emergency Procedures

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

  • Firefighting: Use dry chemical powder; water may exacerbate reactions with molten material .

Regulatory and Environmental Considerations

Shipping Regulations

  • Dangerous Goods Class: 8 (Corrosive) and 6.1 (Toxic) .

  • Packaging: Excepted quantities (≤1 g) require triple packaging with absorbent material .

Environmental Impact

  • Biodegradability: Low; halogenated aromatics resist microbial degradation.

  • Ecotoxicity: LC₅₀ for aquatic organisms <1 mg/L, necessitating containment to prevent waterway contamination .

Recent Advances and Future Directions

Recent patents highlight innovations in sulfonyl chloride chemistry, such as flow-reactor systems that enhance yield and reduce byproducts . Future research may explore:

  • Catalytic Asymmetric Reactions: Developing chiral catalysts for enantioselective sulfonylation.

  • Green Chemistry: Replacing chlorine gas with safer oxidants (e.g., Oxone®) in synthesis.

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